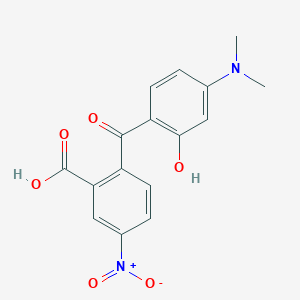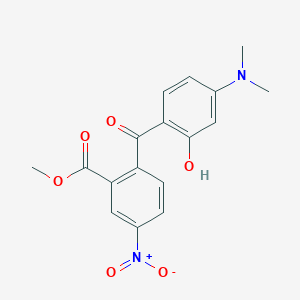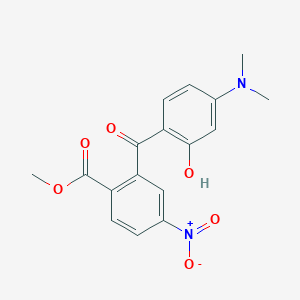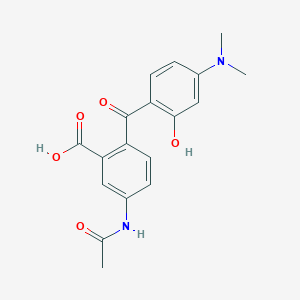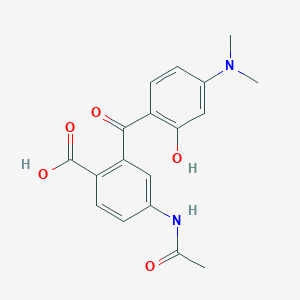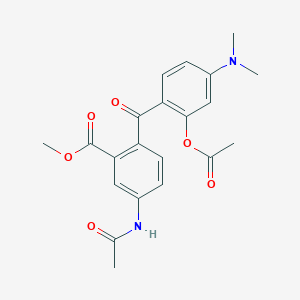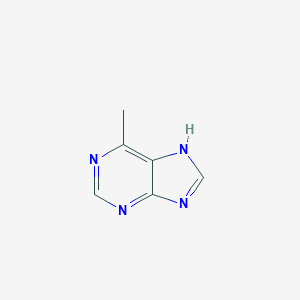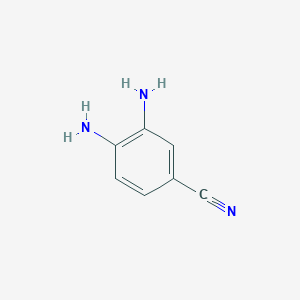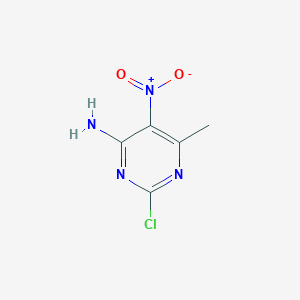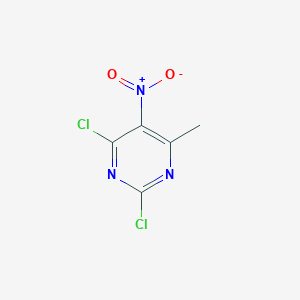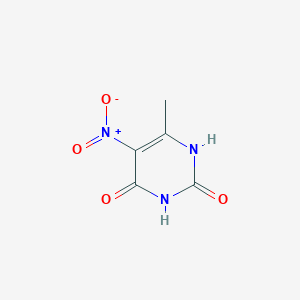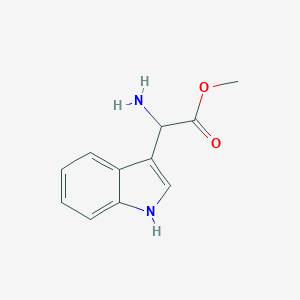
Hydroxyurea-15N
Overview
Description
Synthesis Analysis
The synthesis of 15N-Hydroxyurea is achieved through the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea efficiently in a one-pot procedure with a 74% yield, which, after recrystallization, results in analytically pure material in 47% overall yield (Yasaki, Xu, & King, 2000).
Molecular Structure Analysis
Hydroxyurea derivatives have been synthesized and analyzed using various techniques such as FT-IR, 1H-, 13C-NMR, and MS. The crystal structures of these derivatives reveal specific interactions and the formation of dimers through N-H...O hydrogen bonds, which are essential for understanding the molecular structure and reactivity of hydroxyurea and its derivatives (Mai et al., 2010).
Chemical Reactions and Properties
Hydroxyurea undergoes various chemical reactions, demonstrating its interaction with different enzymes and its capability to inhibit DNA synthesis. For example, hydroxyurea acts as a weak, non-competitive inhibitor of carbonic anhydrase isozymes, interacting directly with the enzyme's metal center (Scozzafava & Supuran, 2003). Additionally, the unexpected acylation or phosphorylation of hydroxyurea on N rather than on O, leading to the formation of amides instead of esters, illustrates its unique chemical properties (Pariente-Cohen et al., 2015).
Scientific Research Applications
Isotope-Dilution Gas Chromatography–Mass Spectrometry Method for Hydroxyurea Analysis
A novel gas chromatography–mass spectrometry (GC–MS) method was developed for determining hydroxyurea concentration in plasma, utilizing hydroxyurea-15N as an internal standard. This technique, involving organic extraction and preparation of trimethylsilyl (TMS) derivatives, proved accurate, sensitive, precise, and robust, suitable for supporting pharmacokinetic studies and clinical therapeutic monitoring (Garg et al., 2015).
Efficient Synthesis of 15N-Hydroxyurea
An efficient, one-pot procedure for synthesizing 15N-hydroxyurea was developed, treating trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride to produce the compound in significant yield. This method offers a valuable tool for pharmacological research, enabling the production of analytically pure 15N-hydroxyurea, which is crucial for detailed mechanistic studies (Yasaki, Xu, & King, 2000).
Investigating Hydroxyurea Mechanisms
Research utilizing hydroxyurea-15N has contributed significantly to our understanding of the drug's biological mechanisms. For example, hydroxyurea is known for its role in inhibiting ribonucleotide reductase, impacting DNA replication and cell cycle processes across various organisms. Studies have suggested that aside from its direct inhibition of DNA synthesis, oxidative stress and other mechanisms might contribute to hydroxyurea's cytotoxic effects. These insights are vital for improving chemotherapies that employ hydroxyurea (Singh & Xu, 2016).
Future Directions
Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .
properties
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyurea-15N | |
CAS RN |
214331-53-0 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
